1-(4-bromophenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-(4-bromophenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C17H12BrClN2O2 and its molecular weight is 391.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
The synthesis of various heterocyclic derivatives related to "1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione" has been a significant area of research. For instance, the preparation of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety showcases the chemical versatility and potential for generating compounds with antimicrobial and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015). Similarly, the development of 4H-thieno[3,4-c]pyrazol-4-ones highlights the analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities of these compounds, suggesting potential applications in medical research (Menozzi et al., 1992).
Structural Characterization
The crystal and molecular structure analysis forms the foundation for understanding the properties and potential applications of synthesized compounds. The detailed structural analysis, as seen in compounds such as "2,5-Di(aryleneethynyl)pyrazine derivatives," lays the groundwork for investigating optoelectronic properties and applications in light-emitting devices (Zhao et al., 2004). Such studies are crucial for the development of novel materials with specific electronic or photonic functionalities.
Potential Biological Activities
The exploration of biological activities is another critical area of research. Compounds synthesized from structures related to "1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione" have been evaluated for their antimicrobial, anti-inflammatory, and antitumor activities. For example, the synthesis and characterization of pyrido[3,4-b]pyrazine-based low-bandgap copolymers for bulk heterojunction solar cells indicate the potential for these compounds in renewable energy applications (Yuan et al., 2010).
Properties
IUPAC Name |
1-(4-bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-13-5-7-14(8-6-13)21-10-9-20(16(22)17(21)23)11-12-3-1-2-4-15(12)19/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMJFSSURSSXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.